molecular formula C10H12BrN B11769740 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11769740
M. Wt: 226.11 g/mol
InChI Key: OTXAJYKAFJEVEF-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with appropriate scaling of reagents and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, making it valuable in various research and industrial applications.

Biological Activity

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-7-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has gained attention due to its diverse biological activities. This compound's unique structural characteristics allow it to interact with various biological targets, making it a candidate for pharmacological exploration, particularly in the context of neurodegenerative disorders and infectious diseases.

Chemical Structure and Properties

The molecular formula of 6-Br-7-Me-THIQ is C_10H_12BrN, with a molar mass of approximately 226.11 g/mol. Its structure features a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroisoquinoline skeleton. The presence of the bromine atom influences both the compound's electronic properties and its reactivity, contributing to its biological activity.

Biological Activities

Research indicates that 6-Br-7-Me-THIQ exhibits a range of biological activities:

  • Antimicrobial Activity : THIQ derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies demonstrate that modifications in the THIQ structure can enhance antimicrobial potency. For instance, compounds structurally similar to 6-Br-7-Me-THIQ have been evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv and affect its cell wall synthesis by inhibiting MurE ligase activity .
  • Neuroprotective Effects : Some THIQ derivatives are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific interactions between these compounds and neurotransmitter receptors are crucial for their therapeutic efficacy .
  • Antimalarial Activity : Recent studies have explored the antimalarial potential of THIQ analogs, suggesting that compounds with structural similarities to 6-Br-7-Me-THIQ may exhibit significant antimalarial activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the THIQ scaffold significantly impacts its biological activity. For example:

Compound NameKey DifferencesBiological Activity
6-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinolineChlorine instead of BromineModerate antimicrobial activity
6-Iodo-7-methyl-1,2,3,4-tetrahydroisoquinolineIodine instead of BromineEnhanced neuroprotective effects
6-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinolineFluorine instead of BromineLowered antimicrobial potency

The unique bromine substitution at position 6 appears to confer specific advantages in terms of reactivity and interaction with biological targets compared to other halogenated analogs.

Case Studies

Several case studies highlight the effectiveness of THIQ derivatives:

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain THIQ compounds inhibited M. tuberculosis growth effectively by targeting MurE ligase. The correlation between inhibitory concentrations and biological effects suggested complex mechanisms beyond mere enzyme inhibition .
  • Neuroprotective Mechanisms : Research has indicated that THIQ derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are critical in neuroprotection .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3

InChI Key

OTXAJYKAFJEVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1Br

Origin of Product

United States

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